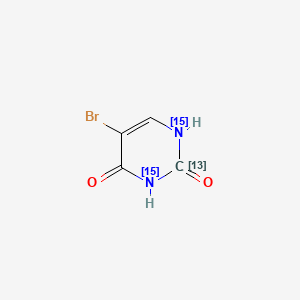
2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid” and its derivatives were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving “2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid” and its derivatives have been studied in the context of their anticancer activities . These compounds have shown promising cytotoxic activity against various cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid” and its derivatives can be inferred from their molecular structures and the techniques used to confirm these structures .Scientific Research Applications
Triazole Derivatives and Their Biological Significance
Triazoles, including the 1,2,4-triazole ring system found in 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid, are of great interest due to their significant biological activities. Research has demonstrated that triazole derivatives exhibit a wide range of pharmacological properties. They have been investigated for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral activities. These compounds have also shown potential against several neglected diseases. The diverse structural variations possible with triazoles make them attractive candidates for the development of new therapeutic agents. The synthesis of triazole derivatives, including efforts to improve efficiency and sustainability in their production, continues to be an area of active research, reflecting their importance in medicinal chemistry (Ferreira et al., 2013).
Heterocyclic Compounds Bearing Triazine Scaffold
Although not directly related to 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid, the study of triazine scaffolds provides insight into the broader category of heterocyclic compounds that include triazole derivatives. Triazines and triazoles share some similarities in terms of nitrogen-containing heterocycles. Triazines have been synthesized and evaluated for a broad spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects, among others. These activities highlight the potential of nitrogen-containing heterocycles in drug development and the ongoing interest in discovering new therapeutic compounds with varied biological activities (Verma et al., 2019).
Synthesis and Physico-Chemical Properties of Triazole Derivatives
The synthesis and investigation of physico-chemical properties of triazole derivatives, including those similar to 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid, are crucial for understanding their potential applications in various fields beyond pharmacology. These compounds have found use in optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their broad utility is attributed to their stability and low toxicity, making them suitable for diverse applications in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural areas (Parchenko, 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(11-6-12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLSDOAGLPGNOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

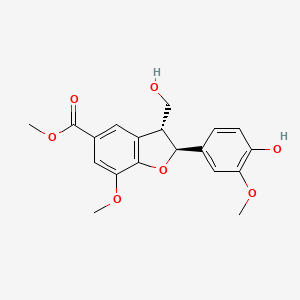

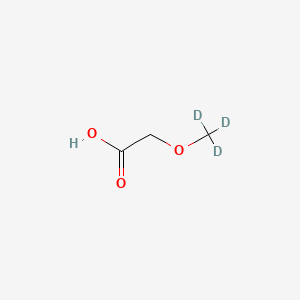
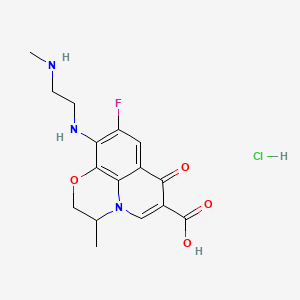
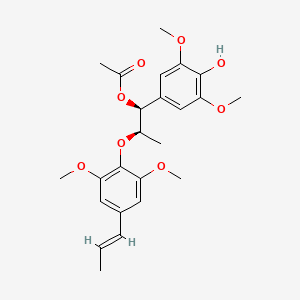


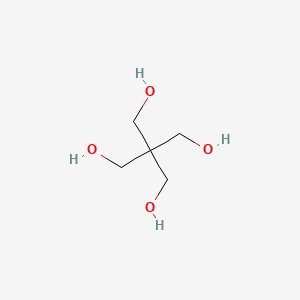



![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)
